2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a unique imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the imidazole ring. The resulting imidazole derivative is then reacted with oxirane to introduce the oxolan-2-yl group, followed by acylation to form the final acetamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Compared to similar compounds, 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and methylphenyl groups, along with the imidazole and oxolan-2-yl moieties, makes it a versatile compound for various applications.
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, molecular characteristics, and biological activities based on recent research findings.
Chemical Structure
The molecular formula of the compound is C22H23FN4O3S. Its structure includes a fluorophenyl group, a methylphenyl group, and an oxolane moiety, contributing to its diverse biological properties. The compound's IUPAC name is derived from its complex arrangement of functional groups, which are critical for its activity.
Biological Activity Overview
Research has indicated that compounds with imidazole rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following table:
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Imidazole Ring : Utilizing 4-fluorobenzaldehyde and 4-methylphenyl derivatives.
- Sulfanylation : Introducing a sulfur atom to enhance biological activity.
- Acetylation : Attaching the acetamide group to improve solubility and bioavailability.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related imidazole derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFSTWCAINBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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